molecular formula C24H35ClN4 B149442 Antalarmin hydrochloride CAS No. 220953-69-5

Antalarmin hydrochloride

Cat. No.: B149442
CAS No.: 220953-69-5
M. Wt: 415.0 g/mol
InChI Key: CGDGXEDXEXACKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). It is primarily used in scientific research to study its effects on stress and anxiety-related behaviors. The compound has shown promise in reducing stress-induced endocrine and behavioral responses in various animal models .

Mechanism of Action

Target of Action

Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .

Mode of Action

This compound acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, this compound suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .

Pharmacokinetics

This compound has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of this compound have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .

Result of Action

The action of this compound results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that this compound could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antalarmin hydrochloride involves several steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, stringent purification processes, and quality control measures to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antalarmin hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of CRHR1 antagonists.

    Biology: Investigated for its effects on stress and anxiety-related behaviors in animal models.

    Medicine: Explored for potential therapeutic applications in treating stress-related disorders, including depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals targeting CRHR1

Comparison with Similar Compounds

Uniqueness of Antalarmin Hydrochloride: this compound is unique due to its non-peptide structure, high affinity for CRHR1, and its ability to cross the blood-brain barrier. This makes it particularly useful for studying central nervous system effects of CRHR1 antagonism .

Properties

IUPAC Name

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDGXEDXEXACKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582018
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220953-69-5
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of this compound during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with this compound could be a potential therapeutic strategy.

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